molecular formula C26H26BrNO5 B300552 methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

货号 B300552
分子量: 512.4 g/mol
InChI 键: HJIZAPZRBKJSSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been found to exhibit potent anti-cancer and anti-inflammatory properties.

作用机制

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of the BET family of proteins. These proteins are involved in the regulation of gene expression and are overexpressed in many types of cancer and inflammatory diseases. By inhibiting the activity of these proteins, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor can regulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has been found to exhibit potent anti-cancer and anti-inflammatory effects in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has also been found to reduce the production of pro-inflammatory cytokines in animal models of inflammatory diseases.

实验室实验的优点和局限性

One of the main advantages of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor is its potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor is its relatively low solubility, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the research and development of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor. One of the areas of focus is the optimization of the compound's pharmacokinetic properties to improve its solubility and bioavailability. Another area of focus is the development of combination therapies that can enhance the anti-cancer and anti-inflammatory effects of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor. Additionally, the identification of biomarkers that can predict the response to methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor therapy is an important area of research.

合成方法

The synthesis of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of the starting material, 2-(benzyloxy)-5-bromophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with the appropriate amine to produce the desired product.

科学研究应用

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been found to exhibit potent anti-cancer activity by inhibiting the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

属性

产品名称

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

分子式

C26H26BrNO5

分子量

512.4 g/mol

IUPAC 名称

methyl 2-amino-4-(5-bromo-2-phenylmethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H26BrNO5/c1-26(2)12-18(29)22-20(13-26)33-24(28)23(25(30)31-3)21(22)17-11-16(27)9-10-19(17)32-14-15-7-5-4-6-8-15/h4-11,21H,12-14,28H2,1-3H3

InChI 键

HJIZAPZRBKJSSG-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)C(=O)C1)C

规范 SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)C(=O)C1)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。